![molecular formula C12H17NO B12611110 [2-(Piperidin-3-yl)phenyl]methanol CAS No. 879545-49-0](/img/structure/B12611110.png)
[2-(Piperidin-3-yl)phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Piperidin-3-yl)phenyl]methanol is an organic compound that features a piperidine ring attached to a phenyl group, which is further connected to a methanol moiety. This compound is part of the piperidine family, which is known for its significant role in the pharmaceutical industry due to its presence in various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Piperidin-3-yl)phenyl]methanol typically involves the reaction of a piperidine derivative with a phenylmethanol derivative under specific conditions. One common method includes the reduction of a corresponding ketone or aldehyde precursor using reducing agents such as sodium borohydride or lithium aluminum hydride . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These could include catalytic hydrogenation processes or multi-step synthesis routes that optimize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
[2-(Piperidin-3-yl)phenyl]methanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used for electrophilic aromatic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
[2-(Piperidin-3-yl)phenyl]methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [2-(Piperidin-3-yl)phenyl]methanol involves its interaction with specific molecular targets and pathways. The piperidine ring is known to interact with neurotransmitter receptors and enzymes, modulating their activity. This interaction can lead to various pharmacological effects, such as analgesic, anti-inflammatory, and neuroprotective actions .
Comparison with Similar Compounds
Similar Compounds
- [2-(Piperidin-2-yl)phenyl]methanol
- [2-(Piperidin-4-yl)phenyl]methanol
- [3-(Piperidin-2-yl)phenyl]methanol
Uniqueness
[2-(Piperidin-3-yl)phenyl]methanol is unique due to the specific position of the piperidine ring on the phenyl group, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacological profiles and applications compared to its analogs .
Properties
CAS No. |
879545-49-0 |
|---|---|
Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
(2-piperidin-3-ylphenyl)methanol |
InChI |
InChI=1S/C12H17NO/c14-9-11-4-1-2-6-12(11)10-5-3-7-13-8-10/h1-2,4,6,10,13-14H,3,5,7-9H2 |
InChI Key |
WOYZOOQUMXHPKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2=CC=CC=C2CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-Bromophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B12611027.png)
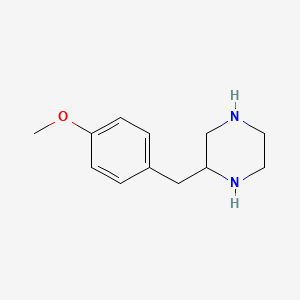
![2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline](/img/structure/B12611035.png)
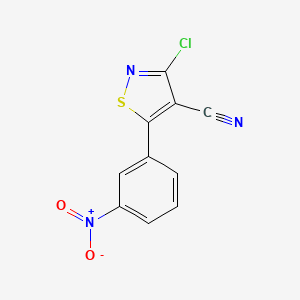
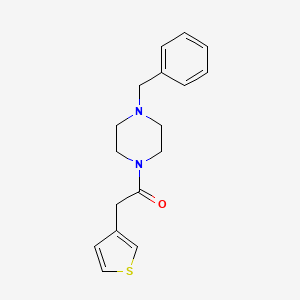
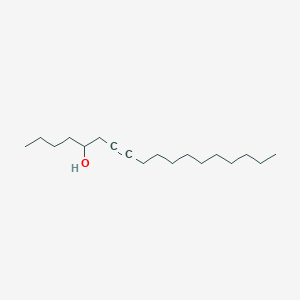
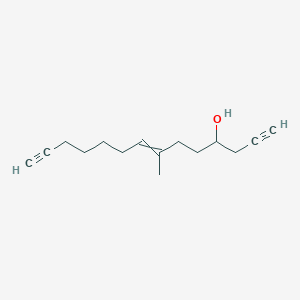
![5-Bromo-3-(phenylsulfanyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12611060.png)
![[(2S,5R)-5-(3-Nitro-1H-1,2,4-triazol-1-yl)-2,5-dihydrofuran-2-yl]methanol](/img/structure/B12611066.png)
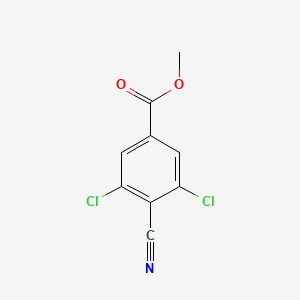

![Oxalic acid;1-pyridin-3-yl-3-azabicyclo[3.1.0]hexane](/img/structure/B12611093.png)
![1-Propanamine, 3-chloro-N-[(3-methoxyphenyl)methylene]-](/img/structure/B12611095.png)
![Methyl 3,5-dihydroxy-4-[(2-nitrophenyl)methoxy]benzoate](/img/structure/B12611101.png)
